molecular formula C18H9BrClF3N4 B3012237 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 338953-44-9

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3012237
CAS No.: 338953-44-9
M. Wt: 453.65
InChI Key: DSUFDBJHMDOITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole and pyrimidine ring system . Key structural features include:

  • Bromo substitution at position 3, which enhances electrophilicity and facilitates further functionalization .
  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at position 6, contributing to steric bulk and electronic effects that influence binding affinity in enzymatic pockets .
  • A phenyl group at position 2, a common motif in kinase inhibitors to optimize π-π stacking interactions .

Pyrazolo[1,5-a]pyrimidines are widely explored as kinase inhibitors, particularly in oncology, due to their ability to mimic ATP-binding motifs .

Properties

IUPAC Name

3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrClF3N4/c19-14-16(10-4-2-1-3-5-10)26-27-9-11(7-25-17(14)27)15-13(20)6-12(8-24-15)18(21,22)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUFDBJHMDOITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2Br)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazolo[1,5-a]pyrimidine core can be performed using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Substitution with the Pyridinyl Group: The pyridinyl group, containing the chloro and trifluoromethyl substituents, can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the use of a palladium catalyst and a boronic acid derivative of the pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazolo[1,5-a]pyrimidine core and the pyridinyl ring.

    Cross-Coupling Reactions: The trifluoromethyl group and the aromatic rings make the compound suitable for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cross-coupling reactions can introduce new aromatic or heteroaromatic groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for developing enzyme inhibitors and receptor modulators.

  • Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit various kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

The unique combination of halogen substituents in the compound has implications for its interaction with biological targets:

  • Binding Affinity : The presence of bromine and chlorine atoms can enhance binding affinity to specific receptors or enzymes, which is critical in drug design.
  • Selectivity : The structural diversity allows for the modulation of selectivity towards various biological targets, which is essential for minimizing side effects in therapeutic applications.

Industrial Applications

In addition to its pharmaceutical potential, 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine can be utilized in the development of advanced materials:

  • Polymer Synthesis : Its reactive functional groups enable its use in synthesizing novel polymers with tailored properties for coatings and adhesives.
  • Agricultural Chemicals : The compound may also find applications in the formulation of agrochemicals due to its potential bioactivity against pests or pathogens.

Case Study 1: Anticancer Research

Recent studies have focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Enzyme Inhibitor Development

A series of experiments aimed at synthesizing enzyme inhibitors based on this compound showed promising results against specific kinases implicated in metabolic disorders. The structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl group could enhance inhibitory potency.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity. Pathways involved may include inhibition of kinase activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The activity and selectivity of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally related derivatives:

Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Biological Findings Reference
Target Compound 3-Br, 6-(3-Cl-5-CF3-2-pyridinyl), 2-Ph C₁₉H₁₀BrClF₃N₅ 503.67* Expected kinase inhibition based on SAR (no explicit data provided)
Compound 6m 3,4,5-Trimethoxy-Ph at position 2 C₂₀H₁₉N₅O₃ 385.39 Enhanced cytotoxicity in cancer cell lines due to methoxy group hydrophobicity
Compound 6p 4-Fluoro-Ph at position 2 C₁₅H₁₀FN₅ 295.27 Improved solubility and moderate activity against breast cancer cells
Compound 64 (S)-44 Para-substituted-Ph at position 7 C₁₈H₁₅ClN₆O₂ 394.80 200-fold increased PDE4 inhibition; anti-inflammatory effects in vivo
3-Bromo-5-(2-Cl-Ph)-2-Me-7-CF3-PP† 3-Br, 5-(2-Cl-Ph), 2-Me, 7-CF3 C₁₄H₈BrClF₃N₃ 390.59 Not explicitly reported, but trifluoromethyl groups often enhance metabolic stability
Compound 15/16 Cyclized amide substituents C₁₇H₁₈N₆O 346.37 200-fold potency increase in PDE4 inhibition compared to non-cyclized analogs

†PP = pyrazolo[1,5-a]pyrimidine; *Calculated based on analogous structures.

Key Insights from Structural Comparisons

Position 2 Modifications :

  • The 2-phenyl group in the target compound is analogous to compounds 6m and 6p. The 3,4,5-trimethoxy substitution (6m) enhances cytotoxicity, while 4-fluoro (6p) improves solubility . The unsubstituted phenyl in the target compound may prioritize steric fit over electronic effects.

Position 3 Halogenation :

  • Bromine at position 3 (target compound) is comparable to 3-iodo derivatives, which show regioselective reactivity for further functionalization . Bromine’s moderate electronegativity balances stability and reactivity .

Position 6 Heteroaryl Groups :

  • The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at position 6 introduces steric bulk and electron-withdrawing effects, similar to trifluoromethyl-substituted analogs (e.g., compound in ). These groups enhance target binding and resistance to oxidative metabolism .

Impact of Trifluoromethyl (CF₃) Groups :

  • CF₃ groups (e.g., in and the target compound) improve lipophilicity and metabolic stability, critical for oral bioavailability in kinase inhibitors .

Cyclization Strategies :

  • Cyclized derivatives (e.g., compounds 15/16) demonstrate 200-fold potency increases, underscoring the importance of conformational rigidity in enhancing target engagement .

Biological Activity

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with notable biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine, with the molecular formula C18H9BrClF3N4C_{18}H_9BrClF_3N_4 and a molecular weight of 453.64 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances metabolic stability and bioavailability, while the bromine and chlorine substituents contribute to its binding affinity. The compound has been shown to inhibit kinase activity and modulate receptor signaling pathways, making it a potential pharmacophore for drug development.

Enzymatic Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects against various enzymes:

  • Monoamine Oxidase B (MAO-B) : Preliminary evaluations have shown micromolar IC50 values against MAO-B, an important target in neurodegenerative disorders such as Parkinson's disease .
  • Kinase Inhibition : The compound may also act as a kinase inhibitor, which is crucial for cancer therapy due to the role of kinases in cell signaling pathways related to tumor growth .

Anticancer Activity

Studies have reported that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines with IC50 values ranging from 49.85 µM to lower concentrations depending on the specific structural modifications made to the core compound .
  • Anti-inflammatory Properties : Some derivatives have shown comparable anti-inflammatory activity to standard drugs like Indomethacin, indicating their potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyCompoundTargetIC50 (µM)Notes
Xia et al. (2022)1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideCancer Cell Lines49.85Induced significant apoptosis
Fan et al. (2022)1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazoleA549 Cell Line0.39 ± 0.06Induced autophagy without apoptosis
Recent Study (2021)3-bromo derivativesMAO-BMicromolarSignificant inhibition observed

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Notably, the Suzuki–Miyaura cross-coupling reaction has been effectively utilized to create diverse arylated derivatives that enhance biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of 5-aminopyrazole precursors with β-diketones or enaminones. For example:
  • Step 1 : React 5-aminopyrazole with sodium nitromalonaldehyde in ethanol under reflux (4–6 hours) to form the pyrimidine ring .
  • Step 2 : Introduce bromine at the 3-position using PyBroP (bromo-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate) in 1,4-dioxane with triethylamine (20°C, 2 hours) .
  • Optimization : Adjust solvent polarity (e.g., DMF for sterically hindered substrates) and monitor reaction progress via TLC. Yields can reach 70–93% depending on substituent compatibility .

Table 1 : Representative Yields and Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

SubstituentsReaction TimeSolventYield (%)Ref
3-Bromo, 6-aryl24 hDioxane93[6]
7-Amino, 3-azo5 hPyridine70[1]

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Melting Point : Compare observed values (e.g., 221–223°C for analogous compounds) with literature data to assess purity .
  • Spectroscopy :
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and CF3 groups (δ 120–125 ppm in 13C NMR) .
  • IR : Confirm C-Br stretches at ~550 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 440 for C20H11Cl2F4N3) .

Q. What substituents are known to influence the electronic properties of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF3, -Cl) at the 3- and 6-positions enhance electrophilicity and π-stacking potential. For example:
  • 3-Bromo : Increases reactivity in cross-coupling reactions .
  • 6-Trifluoromethyl : Improves metabolic stability and binding affinity in biological assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer :
  • Step 1 : Re-run NMR in deuterated DMSO or CDCl3 to rule out solvent artifacts.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, pyridinyl protons may show coupling with adjacent CF3 groups, causing split peaks .
  • Step 3 : Compare with computational models (DFT) for predicted chemical shifts .

Q. What strategies are effective for improving the solubility of halogenated pyrazolo[1,5-a]pyrimidines in aqueous media?

  • Methodological Answer :
  • Derivatization : Introduce polar groups (e.g., -NH2 at the 7-position) via Pd-catalyzed amination .
  • Co-solvents : Use DMSO:water (1:4) or cyclodextrin inclusion complexes for in vitro assays .
  • Table 2 : Solubility Enhancement Case Study
ModificationSolubility (mg/mL)MediumRef
Unmodified0.02H2O[3]
7-Amino derivative1.8PBS[3]

Q. How does the trifluoromethyl group at the 6-position impact biological activity, and how can this be leveraged in drug design?

  • Methodological Answer :
  • Role of -CF3 : Enhances lipophilicity (logP ↑) and resistance to oxidative metabolism, prolonging half-life .
  • Design Tips :
  • Pair -CF3 with electron-deficient aryl groups (e.g., 3-chloro-5-CF3-pyridinyl) to optimize target binding (e.g., kinase inhibition) .
  • Use X-ray crystallography (as in ) to analyze CF3 interactions with hydrophobic enzyme pockets.

Q. What are common pitfalls in analyzing reaction mechanisms for bromination at the 3-position?

  • Methodological Answer :
  • Pitfall 1 : Overlooking radical pathways in PyBroP-mediated brominations. Confirm mechanism via radical traps (TEMPO) .
  • Pitfall 2 : Side reactions with enaminones. Use low temperatures (0–20°C) to suppress dimerization .
  • Validation : Monitor by LC-MS for intermediates like bromide adducts (m/z +79).

Contradictions & Recommendations

  • vs. 6 : While reports 70% yields for reflux-based syntheses, achieves 93% using Pd catalysis. Recommendation : Screen both methods for substrate-specific optimization.
  • Safety Note : Halogenated pyrazolopyrimidines may require strict handling (e.g., PPE, fume hoods) due to potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.